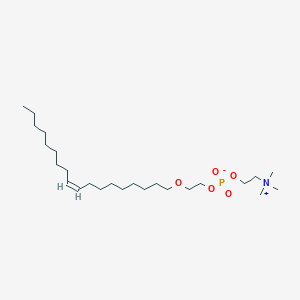

(Z)-Oleyloxyethyl phosphorylcholine

Übersicht

Beschreibung

(Z)-Oleyloxyethyl phosphorylcholine is a chemical compound known for its role as an inhibitor of phospholipase A2 (PLA2). Phospholipase A2 enzymes are responsible for releasing fatty acids from glycerol. This compound specifically recognizes the sn-2 acyl bond of phospholipids and catalytically hydrolyzes this bond, releasing arachidonic acid and lysophosphatidic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Oleyloxyethyl phosphorylcholine involves the reaction of oleyl alcohol with phosphorylcholine chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the phosphorylcholine ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylcholine group .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-Oleyloxyethyl phosphorylcholine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the oleyl group, leading to different derivatives.

Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Inhibition of Phospholipase A2

Mechanism of Action:

(Z)-OPC specifically targets sPLA2, an enzyme that catalyzes the hydrolysis of phospholipids, releasing arachidonic acid and lysophosphatidic acid. By inhibiting this enzyme, Z-OPC effectively reduces the production of proinflammatory lipid mediators, which are critical in various inflammatory processes .

Biochemical Pathways:

The inhibition of sPLA2 by Z-OPC impacts several biochemical pathways, particularly those associated with inflammation and lipid metabolism. This compound alters the levels of lipid mediators that play crucial roles in cell signaling and inflammation.

Chemistry

- Model Compound: Z-OPC serves as a model compound for studying the mechanisms of enzyme inhibition. Its specific interaction with sPLA2 makes it a valuable tool for researchers investigating enzyme kinetics and inhibition strategies.

Biology

- Inflammatory Studies: Researchers utilize Z-OPC to explore the role of sPLA2 in cellular processes related to inflammation. It has been shown to modulate inflammatory responses in various cell types, providing insights into potential therapeutic applications .

Medicine

- Therapeutic Potential: Z-OPC is being investigated for its potential use in treating inflammatory diseases such as arthritis and other conditions characterized by excessive inflammation. Its ability to inhibit sPLA2 suggests it could mitigate symptoms by reducing inflammatory mediator production .

- Antivenom Applications: The compound has also been studied for its efficacy as an antivenom agent. By modifying red blood cell membranes, Z-OPC can bind oxygen-carrying liquid perfluorocarbons, potentially reducing toxin-induced hemolysis from snake bites .

Industrial Applications

Z-OPC is utilized in the development of novel pharmaceuticals and biochemical assays. Its properties make it suitable for creating new drugs aimed at treating conditions linked to phospholipase A2 activity . Additionally, it finds applications in cosmetic formulations due to its skin conditioning properties .

Anti-inflammatory Effects

A study demonstrated that Z-OPC significantly reduced edema induced by sPLA2 in animal models when administered post-exposure. The reduction was quantified over time, showing a marked decrease in inflammatory markers associated with sPLA2 activity .

Modulation of Cellular Responses

In vitro experiments indicated that Z-OPC alters gene expression patterns related to inflammation, providing evidence for its role in cellular signaling pathways affected by lipid mediators .

Wirkmechanismus

(Z)-Oleyloxyethyl phosphorylcholine exerts its effects by inhibiting the activity of phospholipase A2. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phospholipids. This inhibition reduces the production of arachidonic acid and lysophosphatidic acid, which are precursors to pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Z-(Z)-Oleyloxyethyl phosphorylcholine: An isomer of (Z)-Oleyloxyethyl phosphorylcholine with similar inhibitory properties.

Mepacrine: Another phospholipase A2 inhibitor with a different chemical structure.

Alkylphosphorylcholines: A class of compounds with similar inhibitory effects on phospholipase A2.

Uniqueness

This compound is unique due to its specific recognition of the sn-2 acyl bond of phospholipids and its potent inhibitory effect on phospholipase A2. This specificity makes it a valuable tool in studying the role of phospholipase A2 in various biological processes and in developing therapeutic agents .

Biologische Aktivität

(Z)-Oleyloxyethyl phosphorylcholine (Z-OPC) is a phospholipid derivative that has garnered attention for its biological activities, particularly as an inhibitor of phospholipase A2 (PLA2). This article delves into the compound's mechanisms, biological effects, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C25H52NO5P

- Molecular Weight : 477.7 g/mol

- CAS Number : 96720-06-8

- Purity : ≥98% .

(Z)-OPC functions primarily as a potent inhibitor of PLA2, an enzyme involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of inflammatory mediators. By inhibiting PLA2, Z-OPC may reduce inflammation and modulate various cellular responses.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Inflammation Reduction

- A study demonstrated that Z-OPC effectively reduced inflammation in animal models by inhibiting PLA2 activity. The compound was administered at varying doses, showing a dose-dependent response in inflammation markers.

-

Cell Membrane Interaction

- Research indicated that Z-OPC interacts with cell membranes, altering their fluidity and potentially affecting receptor signaling pathways. This interaction is crucial for its role in modulating cellular responses to external stimuli.

-

Pharmacological Applications

- The compound has been investigated for its potential use in pharmacological formulations aimed at treating conditions like arthritis and other inflammatory disorders. Its ability to inhibit PLA2 makes it a candidate for drug development targeting inflammation-related pathways.

Eigenschaften

IUPAC Name |

2-[(Z)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLMVGGTFDUQHL-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.